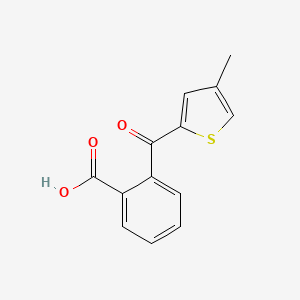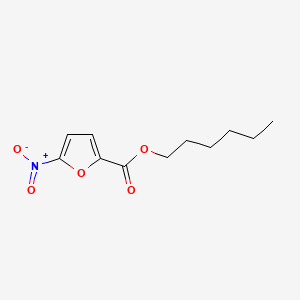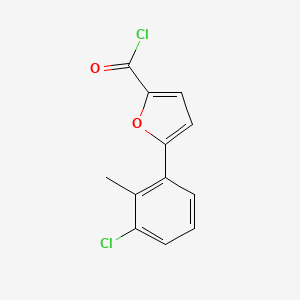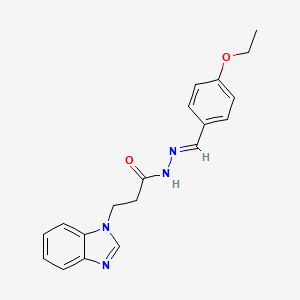![molecular formula C15H12Br6 B12042975 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene CAS No. 73255-12-6](/img/structure/B12042975.png)
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene: is a brominated organic compound with the molecular formula C15H12Br6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene typically involves the bromination of cyclopenta(e)as-indacene. The reaction is carried out in the presence of a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the cyclopenta(e)as-indacene core, followed by sequential bromination steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated cyclopenta(e)as-indacene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
- Substituted cyclopenta(e)as-indacene derivatives.
- Partially brominated cyclopenta(e)as-indacene derivatives.
- Oxidized brominated cyclopenta(e)as-indacene derivatives .
Scientific Research Applications
Chemistry: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is used as a building block in the synthesis of complex organic molecules and polymers. Its high bromine content makes it a valuable precursor for the preparation of flame retardants and other brominated materials .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Brominated compounds are known for their antimicrobial and anticancer properties, and 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene may exhibit similar activities .
Industry: In the industrial sector, this compound is used in the production of flame retardants, plastic additives, and other specialty chemicals. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is primarily related to its bromine atoms. The bromine atoms can participate in various chemical reactions, such as halogen bonding and electron transfer processes, which can influence the compound’s reactivity and interactions with other molecules .
Molecular Targets and Pathways:
Halogen Bonding: The bromine atoms can form halogen bonds with electron-rich species, affecting the compound’s binding affinity and selectivity.
Electron Transfer: The presence of multiple bromine atoms can facilitate electron transfer processes, making the compound a potential candidate for redox reactions and electronic applications.
Comparison with Similar Compounds
1,2,3,4,5,6-Hexabromocyclohexane: Another brominated compound with a similar structure but different reactivity and applications.
1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexabromo-: A brominated biphenyl compound with distinct chemical properties and uses.
Uniqueness: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta(e)as-indacene is unique due to its specific bromination pattern and the presence of the cyclopenta(e)as-indacene core. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in materials science and organic electronics .
Properties
CAS No. |
73255-12-6 |
|---|---|
Molecular Formula |
C15H12Br6 |
Molecular Weight |
671.7 g/mol |
IUPAC Name |
1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene |
InChI |
InChI=1S/C15H12Br6/c16-4-1-5(17)11-10(4)12-6(18)2-8(20)14(12)15-9(21)3-7(19)13(11)15/h4-9H,1-3H2 |
InChI Key |
AQGDCXRHIJHQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C3C(CC(C3=C4C(CC(C4=C2C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)


![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
![11-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12042948.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12042974.png)

